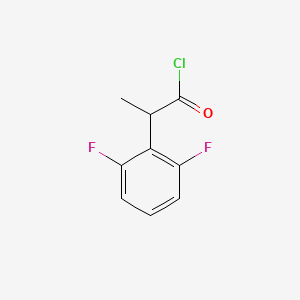

2-(2,6-Difluorophenyl)propanoyl chloride

Beschreibung

2-(2,6-Difluorophenyl)propanoyl chloride is an organofluorine compound characterized by a propanoyl chloride functional group attached to a 2,6-difluorophenyl ring. The fluorine substituents at the ortho positions of the aromatic ring confer distinct electronic and steric properties, influencing its reactivity and stability. This compound is typically synthesized via the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂) or other chlorinating agents. Its primary applications lie in pharmaceutical and agrochemical synthesis, where it serves as an intermediate for acylations or nucleophilic substitutions, leveraging the electrophilicity of the carbonyl carbon.

Eigenschaften

Molekularformel |

C9H7ClF2O |

|---|---|

Molekulargewicht |

204.60 g/mol |

IUPAC-Name |

2-(2,6-difluorophenyl)propanoyl chloride |

InChI |

InChI=1S/C9H7ClF2O/c1-5(9(10)13)8-6(11)3-2-4-7(8)12/h2-5H,1H3 |

InChI-Schlüssel |

WYEXVGIMZFBVPE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=C(C=CC=C1F)F)C(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2,6-Difluorophenyl)propanoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. In this process, 2,6-difluorobenzene is reacted with propanoyl chloride in the presence of an aluminum chloride (AlCl3) catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of 2-(2,6-Difluorophenyl)propanoyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Difluorophenyl)propanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 2-(2,6-difluorophenyl)propanoyl group into aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Friedel-Crafts Acylation: The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), and is conducted under anhydrous conditions.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Ketones: Formed by the reaction with aromatic compounds in Friedel-Crafts acylation.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Difluorophenyl)propanoyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the modification of biomolecules for studying their functions and interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,6-Difluorophenyl)propanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of covalent bonds with the nucleophilic species. This reactivity is facilitated by the electron-withdrawing effects of the difluorophenyl group, which increases the electrophilicity of the carbonyl carbon .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity, stability, and synthetic utility of 2-(2,6-difluorophenyl)propanoyl chloride can be contextualized by comparing it to structurally related acyl chlorides. Key differentiating factors include substituent electronic effects, steric hindrance, and susceptibility to side reactions. Below is a detailed analysis:

Reactivity with Thionyl Chloride

Unlike 2-(acetylamino)-3-[3',5'-di(tert-butyl)-4'-hydroxyphenyl]propanoic acid (Compound 1 in ), which undergoes oxidative dimerization to form biphenyl derivatives (e.g., compounds 2 and 3) under thionyl chloride conditions, 2-(2,6-difluorophenyl)propanoyl chloride is synthesized without such side reactions. The tert-butyl and hydroxyl groups in Compound 1 promote redox processes and steric hindrance, leading to undesired dimerization . In contrast, the smaller fluorine atoms in 2-(2,6-difluorophenyl)propanoyl chloride minimize steric clashes, allowing straightforward chlorination of the carboxylic acid precursor.

Substituent Electronic Effects

- Fluorine vs. tert-Butyl Groups : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). tert-Butyl groups, being electron-donating, reduce electrophilicity and stabilize radical intermediates, as seen in .

- Fluorine vs. Chlorine/Methyl Substituents : Compared to 2,6-dichlorophenyl or 2,6-dimethylphenyl analogs, fluorine’s higher electronegativity and smaller size result in stronger inductive effects without significant steric bulk, favoring faster nucleophilic acyl substitutions.

Stability and Hydrolysis

Acyl chlorides are generally moisture-sensitive, but substituents modulate hydrolysis rates:

- 2-(2,6-Difluorophenyl)propanoyl chloride exhibits moderate stability due to fluorine’s inductive stabilization of the carbonyl group.

- Bulky tert-Butyl Derivatives (e.g., Compound 1 derivatives) may show reduced hydrolysis rates due to steric protection of the carbonyl, but this is offset by their propensity for redox side reactions .

- Non-Fluorinated Analogs (e.g., 2,6-dimethylpropanoyl chloride) hydrolyze faster due to weaker electron-withdrawing effects.

Data Table: Comparative Properties of Acyl Chlorides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.